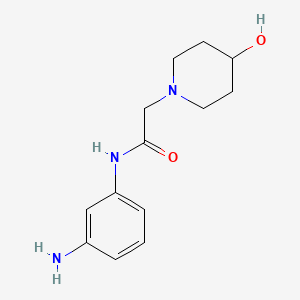
1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate is a complex organic compound that features a piperidine ring substituted with benzyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions. Benzyl chloride and methyl iodide are commonly used reagents for these steps.
Formation of the Dicarboxylate: The dicarboxylate functionality is introduced through esterification reactions involving suitable carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups may enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-benzyl-4-(benzylamino)-6-methyl-2-piperidinone hydrochloride
- 2-(benzylamino)-2-methylpropan-1-ol
- 4-(benzylamino)-2-methyl-3-chromanol hydrochloride
Uniqueness
1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of benzyl and methyl groups, along with the dicarboxylate functionality, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C22H26N2O4 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-27-21(25)20-14-19(23-15-17-8-4-2-5-9-17)12-13-24(20)22(26)28-16-18-10-6-3-7-11-18/h2-11,19-20,23H,12-16H2,1H3 |
Clave InChI |
XQJIOOAYVYOAAA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(CCN1C(=O)OCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13869389.png)




![7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13869413.png)





